molecular formula C7H10O4 B6211243 methyl 3-formyloxolane-3-carboxylate CAS No. 2090236-40-9

methyl 3-formyloxolane-3-carboxylate

Katalognummer: B6211243
CAS-Nummer: 2090236-40-9
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: LOZYDSPJPLLKIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “methyl 3-formyloxolane-3-carboxylate” can be inferred from its name. It likely contains a formyloxolane ring (a five-membered ring with an oxygen atom and a formyl group) and a carboxylate group attached to the ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the carboxylate and formyl groups. Carboxylic acids typically undergo reactions such as acid-base reactions, decarboxylation, and reactions at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure. As a carboxylic acid derivative, it would likely have weak acidic properties. Its solubility, boiling point, and melting point would depend on the specific arrangement of its atoms .

Zukünftige Richtungen

The future directions for research on “methyl 3-formyloxolane-3-carboxylate” could involve exploring its potential applications, such as in the synthesis of other compounds or in various industrial processes .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyloxolane-3-carboxylate involves the reaction of 3-hydroxypropanoic acid with methanol and formic acid in the presence of a catalyst.", "Starting Materials": [ "3-hydroxypropanoic acid", "methanol", "formic acid", "catalyst" ], "Reaction": [ "Step 1: Mix 3-hydroxypropanoic acid, methanol, and formic acid in a reaction flask.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 80-100°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting precipitate.", "Step 5: Wash the precipitate with cold methanol and dry it under vacuum.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] }

CAS-Nummer

2090236-40-9

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

methyl 3-formyloxolane-3-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-6(9)7(4-8)2-3-11-5-7/h4H,2-3,5H2,1H3

InChI-Schlüssel

LOZYDSPJPLLKIA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCOC1)C=O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.